molecular formula C15H11BrN2O B11828219 3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole

3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B11828219
M. Wt: 315.16 g/mol
InChI Key: PZKLNUYFQHAEBJ-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl bromide with phenylhydrazine to form an intermediate hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Methylbenzyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Fluorobenzyl)-5-phenyl-1,2,4-oxadiazole

Uniqueness

3-(4-Bromobenzyl)-5-phenyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-5-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H11BrN2O/c16-13-8-6-11(7-9-13)10-14-17-15(19-18-14)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

PZKLNUYFQHAEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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